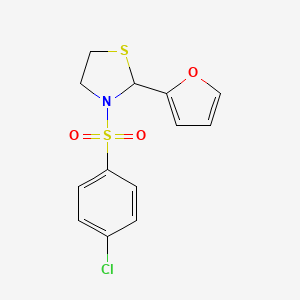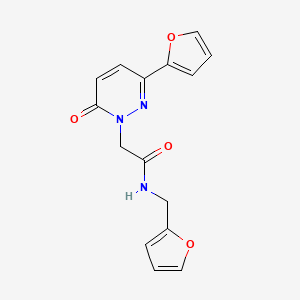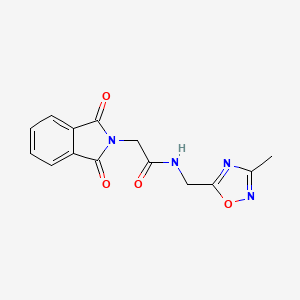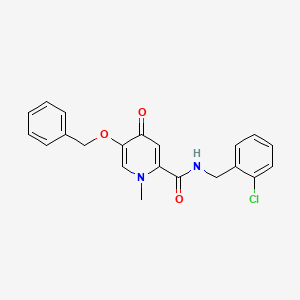![molecular formula C13H16N4OS B2835740 3-(2-pyrrolidin-1-ylethyl)-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one CAS No. 896707-81-6](/img/structure/B2835740.png)
3-(2-pyrrolidin-1-ylethyl)-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(2-pyrrolidin-1-ylethyl)-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one” is a derivative of pyrido[2,3-d]pyrimidin-5-one . Pyrido[2,3-d]pyrimidines are an important class of fused heterocyclic systems due to a wide range of biological activity . They exhibit antiproliferative, antimicrobial, anti-inflammatory and analgesic, hypotensive, and antihistaminic activities .
Synthesis Analysis
Methods were developed for the synthesis of new pyrido[2,3-d]pyrimidine derivatives . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives . In the presence of an activated CH2 group (e.g., PhCH2) in the amide moiety, the cyclization involves this group and the acetyl carbonyl giving rise to pyrido[2,3-d]pyrimidin-7-one derivatives .Molecular Structure Analysis
The molecular structure of the compound can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule . The 1H NMR and 13C NMR spectra can provide detailed information about the hydrogen and carbon atoms in the molecule, respectively .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For example, it can participate in cyclization reactions to form new pyrido[2,3-d]pyrimidine derivatives . The exact reactions that the compound can undergo would depend on the reaction conditions and the other reactants present.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound can be determined using various analytical techniques. For instance, the melting point can be determined using a melting point apparatus . The IR, 1H NMR, and 13C NMR spectra can provide information about the functional groups and the structure of the molecule .Aplicaciones Científicas De Investigación
Anti-Fibrosis Activity
The compound has been investigated for its anti-fibrotic properties. In a study by Gu et al., a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were synthesized and evaluated against immortalized rat hepatic stellate cells (HSC-T6). Fourteen compounds demonstrated better anti-fibrotic activities than Pirfenidone and Bipy55′DC. Notably, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) exhibited the best activities, with IC50 values of 45.69 μM and 45.81 μM, respectively. These compounds effectively inhibited collagen expression and hydroxyproline content in vitro, suggesting their potential as novel anti-fibrotic drugs .
FLT3 and CDK Inhibition
In another context, the incorporation of a pyrimidine-fused heterocycle at position 4 of a pyrazole was found critical for FLT3 and CDK inhibition. A series of 1-H-pyrazole-3-carboxamide derivatives, including pyrimidine-based compounds, exhibited excellent FLT3 and CDK inhibition, as well as antiproliferative activities .
Photophysical Behavior
The compound’s intricate photophysical behavior arises from the coexistence of two moieties: an extended polycyclic nitrogen-rich moiety (TT) rigidified by π–π stacking interactions and short C–H⋯N hydrogen bonds, along with a fragment (Py) possessing partial conformational freedom .
Neuroprotective and Anti-Neuroinflammatory Activity
Novel triazole-pyrimidine-based compounds were characterized and evaluated for neuroprotective and anti-neuroinflammatory activity. The study involved cell viability assays, Elisa, qRT-PCR, western blotting, and molecular docking .
Direcciones Futuras
The compound and its derivatives have a wide range of biological activities , suggesting that they could be further explored for potential therapeutic applications. Future research could focus on optimizing the synthesis of the compound, studying its mechanism of action in more detail, and evaluating its efficacy and safety in preclinical and clinical studies.
Mecanismo De Acción
Target of Action
Similar triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties . They have been found to interact with active residues of ATF4 and NF-kB proteins , which play crucial roles in cellular stress responses and inflammatory pathways, respectively.
Mode of Action
Related compounds have demonstrated significant anti-neuroinflammatory properties through the inhibition of nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . They also exhibited promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Pathways
The compound appears to affect several biochemical pathways. It has been observed to inhibit ER stress and apoptosis, as well as the NF-kB inflammatory pathway . These pathways are critical in the regulation of cellular stress responses, programmed cell death, and inflammation, respectively.
Result of Action
The compound’s action results in promising neuroprotective and anti-inflammatory effects . It inhibits the production of nitric oxide and TNF-α, reducing inflammation . It also decreases the expression of ER stress markers and apoptosis markers, potentially protecting neuronal cells from damage .
Propiedades
IUPAC Name |
3-(2-pyrrolidin-1-ylethyl)-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS/c18-12-10-4-3-5-14-11(10)15-13(19)17(12)9-8-16-6-1-2-7-16/h3-5H,1-2,6-9H2,(H,14,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGOQNUHFWDYSGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCN2C(=O)C3=C(NC2=S)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(pyrrolidin-1-yl)ethyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-(Dimethylamino)-3-(4-methoxyanilino)-2-propenylidene]malononitrile](/img/structure/B2835658.png)


![5-Benzenesulfonylmethyl-3-phenyl-[1,2,4]oxadiazole](/img/structure/B2835667.png)
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-propylpentanamide](/img/structure/B2835668.png)
![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/no-structure.png)


![(2E,NZ)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(5-nitrothiophen-2-yl)acrylamide](/img/structure/B2835674.png)

![(2-ethoxynaphthalen-1-yl)(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2835679.png)
